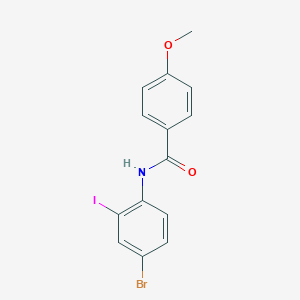![molecular formula C26H30N2O3 B283222 N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-4-(morpholin-4-yl)aniline](/img/structure/B283222.png)
N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-4-(morpholin-4-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-4-(morpholin-4-yl)aniline, also known as MMV008138, is a chemical compound that has been studied extensively for its potential use in the treatment of malaria. Malaria is a disease caused by a parasite that is transmitted to humans through the bite of infected mosquitoes. It is a major global health problem, with an estimated 229 million cases and 409,000 deaths in 2019 alone. There is an urgent need for new and effective treatments for malaria, and MMV008138 has shown promising results in preclinical studies.
作用机制
The exact mechanism of action of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-4-(morpholin-4-yl)aniline is not yet fully understood, but it is thought to target multiple pathways in the malaria parasite. One proposed mechanism is inhibition of the parasite's electron transport chain, which is essential for the generation of energy. N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-4-(morpholin-4-yl)aniline may also disrupt the parasite's ability to synthesize heme, a vital molecule for its survival. Further research is needed to fully elucidate the mechanism of action of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-4-(morpholin-4-yl)aniline.
Biochemical and Physiological Effects:
N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-4-(morpholin-4-yl)aniline has been shown to have minimal toxicity in vitro and in vivo, indicating that it may be a safe and well-tolerated drug. It has also been shown to have good pharmacokinetic properties, with a long half-life and good bioavailability. These properties make N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-4-(morpholin-4-yl)aniline a promising candidate for further development as a malaria treatment.
实验室实验的优点和局限性
One advantage of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-4-(morpholin-4-yl)aniline is its potency against multiple strains of the malaria parasite, including those that are resistant to currently available drugs. This makes it a promising candidate for use in combination therapies, which are often needed to overcome drug resistance. However, one limitation of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-4-(morpholin-4-yl)aniline is that its mechanism of action is not yet fully understood, which may make it more difficult to optimize its use in combination therapies.
未来方向
There are several future directions for research on N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-4-(morpholin-4-yl)aniline. One area of focus is the optimization of its use in combination therapies, which may involve identifying other drugs that can be used in combination with N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-4-(morpholin-4-yl)aniline to increase its efficacy. Another area of focus is the development of new formulations of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-4-(morpholin-4-yl)aniline that can be used in different settings, such as intravenous administration in severe cases of malaria. Finally, further research is needed to fully elucidate the mechanism of action of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-4-(morpholin-4-yl)aniline and its potential use in other diseases beyond malaria.
合成方法
The synthesis of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-4-(morpholin-4-yl)aniline is a complex process that involves multiple steps. The starting material for the synthesis is 3-methoxy-4-hydroxybenzaldehyde, which is converted to 3-methoxy-4-(2-methylbenzyloxy)benzaldehyde through a reaction with 2-methylbenzyl chloride. This intermediate is then reacted with morpholine and aniline to form the final product, N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-4-(morpholin-4-yl)aniline. The synthesis of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-4-(morpholin-4-yl)aniline has been optimized to maximize yield and purity, and the compound is now available for research purposes.
科学研究应用
N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-4-(morpholin-4-yl)aniline has been extensively studied for its potential use in the treatment of malaria. In vitro studies have shown that N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-4-(morpholin-4-yl)aniline has potent activity against multiple strains of the malaria parasite, including those that are resistant to currently available drugs. In vivo studies in mice have also demonstrated the efficacy of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-4-(morpholin-4-yl)aniline in reducing parasite burden and improving survival rates. These promising results have led to further research into the mechanism of action of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-4-(morpholin-4-yl)aniline and its potential use in combination therapies.
属性
分子式 |
C26H30N2O3 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC 名称 |
N-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methyl]-4-morpholin-4-ylaniline |
InChI |
InChI=1S/C26H30N2O3/c1-20-5-3-4-6-22(20)19-31-25-12-7-21(17-26(25)29-2)18-27-23-8-10-24(11-9-23)28-13-15-30-16-14-28/h3-12,17,27H,13-16,18-19H2,1-2H3 |
InChI 键 |
LOZYJXQWZQIAPO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)CNC3=CC=C(C=C3)N4CCOCC4)OC |
规范 SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)CNC3=CC=C(C=C3)N4CCOCC4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Benzylidene-1-(4-methylphenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283142.png)
![7-Benzylidene-1-(4-chlorophenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283143.png)
![Methyl 7-benzylidene-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283147.png)
![Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283148.png)
![Methyl 7-benzylidene-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283149.png)
![Ethyl 7-benzylidene-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283151.png)
![N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B283152.png)

![2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B283154.png)
![{5-Bromo-2-ethoxy-4-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetonitrile](/img/structure/B283155.png)
![2-(4-ethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283158.png)
![N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine](/img/structure/B283160.png)

